Acinospesigenin B
Description
Acinospesigenin B is a pentacyclic triterpenoid first isolated from the leaves of Phytolacca acinosa (commonly known as Indian pokeweed) . Structurally, it is characterized by a 2β,3β-dihydroxy-23,30-dimethoxycarbonyl-28-carboxy-olean-12-ene skeleton, distinguishing it from related triterpenes through its unique substitution pattern . This compound is part of the Acinospesigenin series (A, B, and C), all derived from the same plant and sharing a core oleanane framework with variations in functional groups . Pharmacologically, this compound demonstrates significant anti-inflammatory activity, notably reducing rat hind paw edema in experimental models . Its structural complexity and bioactivity make it a subject of interest in natural product drug discovery.
Properties
Molecular Formula |
C31H46O7 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-9-formyl-10,11-dihydroxy-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C31H46O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,17,19-23,33-34H,8-16H2,1-6H3,(H,35,36)/t19-,20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1 |
InChI Key |
NBBXEAXEXHPVRT-FLORRLIPSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)C=O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Synonyms |
acinospesigenin B olean-12-en-23-al-2 beta,3 beta-dihydroxy-30-methoxycarbonyl-28-oic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Triterpenoids
*Inferred from structural analogs; †Estimated based on lower oxygen content.
Key Research Findings
Structural Differentiation: this compound and C differ primarily at positions 9 (formyl in C vs. unmodified in B) and 10–13 (additional hydroxyls in C). These modifications increase Acinospesigenin C’s polarity (higher TPSA) and alter its ADMET profile, including enhanced CYP enzyme interactions .
Esculentic acid, a related triterpenoid, demonstrates anti-tumor effects but suffers from poor bioavailability, highlighting the need for structural optimization seen in the Acinospesigenin series .
Toxicity and Druglikeness: Acinospesigenin C’s predicted hepatotoxicity underscores the trade-off between bioactivity and safety, whereas this compound’s simpler structure may offer a safer profile . Phytolaccagenin’s association with abortifacient proteins limits its therapeutic applicability despite structural similarities .
Q & A
Q. What are the validated methodologies for synthesizing and characterizing Acinospesigenin B with high purity?
To synthesize this compound, researchers should follow protocols for natural product isolation or total synthesis, depending on the source. Key steps include:
- Chromatographic purification : Use HPLC or column chromatography with solvent gradients optimized for polar compounds .
- Structural elucidation : Combine NMR (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure .
- Purity assessment : Quantify impurities via UV-Vis spectroscopy or LC-MS, ensuring ≥95% purity for biological assays .
- Reproducibility : Document solvent ratios, temperature, and reaction times in detail, with supplementary materials for peer validation .
Q. How should researchers design initial biological activity assays for this compound?
Begin with target-agnostic screens to identify potential bioactivity:
- Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric substrates .
- Dose-response curves : Include IC₅₀ calculations with 95% confidence intervals and negative controls (e.g., DMSO-only) .
- Data validation : Replicate experiments across three independent trials to account for biological variability .
Q. What systematic approaches are recommended for conducting a literature review on this compound?
Follow a structured search strategy :
- Databases : Prioritize PubMed, SciFinder, and Web of Science using Boolean terms (e.g., "this compound AND biosynthesis") .
- Inclusion criteria : Filter studies by sample size (>3 replicates), peer-reviewed status, and methodological transparency .
- Contradiction mapping : Tabulate conflicting results (e.g., varying IC₅₀ values) and note differences in assay conditions .
- Gaps identification : Highlight understudied areas (e.g., pharmacokinetics or in vivo toxicity) for future research .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
Address contradictions through meta-analytical frameworks :
- Sensitivity analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number or solvent purity .
- Reproducibility studies : Replicate key experiments using original protocols (if available) or standardized methods (e.g., CLSI guidelines) .
- Mechanistic validation : Use CRISPR knockouts or chemical inhibitors to confirm target specificity in conflicting models .
- Cross-disciplinary collaboration : Engage bioinformaticians to model dose-response relationships or identify confounding factors .
Q. What advanced methodologies are used to determine the mechanism of action of this compound?
Combine multi-omics and functional assays :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis) .
- Protein interaction studies : Use pull-down assays with biotinylated this compound and mass spectrometry for target identification .
- Structural modeling : Dock this compound into predicted targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- In vivo validation : Test hypotheses in zebrafish or murine models, monitoring toxicity via ALT/AST levels and histopathology .
Q. How can bioassays for this compound be optimized for specificity and reproducibility?
Implement quality-by-design (QbD) principles :
- Assay optimization : Use factorial design (e.g., 2⁴ factorial) to test variables (pH, incubation time, cell density) .
- Interference testing : Pre-treat samples with metabolizing enzymes (e.g., CYP450) to assess compound stability .
- Reference standards : Include a well-characterized positive control (e.g., doxorubicin for cytotoxicity) in each assay batch .
- Data standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw datasets .
Q. What strategies are effective for integrating heterogeneous data (e.g., in vitro, in silico) on this compound?
Use systems biology approaches :
- Network pharmacology : Build interaction networks linking this compound targets to disease pathways using Cytoscape .
- Machine learning : Train models on existing bioactivity data to predict untested targets or optimize lead analogs .
- Multi-scale modeling : Combine molecular dynamics simulations (nanosecond timescales) with pharmacokinetic models (hour/day scales) .
- Data harmonization : Align units (e.g., μM vs. μg/mL) and effect metrics (e.g., % inhibition vs. fold change) across studies .
Methodological Best Practices
- Experimental rigor : Pre-register protocols on platforms like Open Science Framework to reduce bias .
- Data transparency : Share raw spectra, assay readouts, and statistical code via repositories like Zenodo or Figshare .
- Interdisciplinary peer review : Consult natural product chemists, pharmacologists, and data scientists during manuscript preparation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
